Product packaging for 3,6-Dimethoxy-2-nitrobenzaldehyde(Cat. No.:CAS No. 1206-55-9)

3,6-Dimethoxy-2-nitrobenzaldehyde

Cat. No.: B174978
CAS No.: 1206-55-9
M. Wt: 211.17 g/mol
InChI Key: IOHYBMYWODOPEY-UHFFFAOYSA-N
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Description

Significance of Aromatic Nitro Compounds as Synthetic Intermediates

Aromatic nitro compounds are a cornerstone of modern organic synthesis, primarily due to the versatile reactivity of the nitro group (-NO2). numberanalytics.com This functional group is strongly electron-withdrawing, a property that profoundly influences the chemical behavior of the aromatic ring to which it is attached. numberanalytics.comnih.govwikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it facilitates nucleophilic aromatic substitution, making it a valuable tool for introducing a variety of functional groups. wikipedia.org

One of the most critical transformations of aromatic nitro compounds is their reduction to primary amines (R-NH2). wikipedia.orgscispace.com These aromatic amines are fundamental building blocks for a vast array of important products, including dyes, pigments, polymers, and, most notably, pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.comchemicalbull.com The facile conversion of the nitro group into other functionalities has solidified the role of aromatic nitro compounds as indispensable precursors in the synthesis of complex target molecules. scispace.com Their importance is evident in both industrial-scale production and laboratory research. scispace.com For instance, they are key starting materials in the synthesis of various antibiotics, pesticides, and herbicides. numberanalytics.comnih.govnumberanalytics.com

Contextualizing 3,6-Dimethoxy-2-nitrobenzaldehyde within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes, a class of aromatic aldehydes featuring various functional groups on the benzene (B151609) ring, are prized as building blocks in organic chemistry. chemicalbull.comwisdomlib.org The aldehyde group is highly reactive and can participate in a wide range of chemical reactions, including condensations, oxidations, and reductions, making these compounds exceptionally useful for constructing more intricate molecular structures. chemicalbull.comrug.nl They serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemicalbull.comwisdomlib.org

The compound this compound fits within this class as a multifunctional building block. The presence of the aldehyde, nitro, and methoxy (B1213986) groups on the same aromatic scaffold allows for selective and sequential chemical transformations. The synthesis of such functionalized benzaldehydes can be challenging but is a key goal for synthetic chemists. rug.nlliberty.edu Methods for their preparation often involve multi-step procedures to introduce the desired substituents onto the aromatic ring. rug.nlacs.orgkpfu.ru

The preparation of this compound itself is a prime example of substituted benzaldehyde chemistry. It is typically synthesized via the nitration of the commercially available 2,5-dimethoxybenzaldehyde (B135726). tandfonline.comtandfonline.commdma.ch The reaction conditions, such as the nitrating agent, solvent, and temperature, significantly influence the yield and the ratio of isomeric products formed. tandfonline.comtandfonline.com

Synthesis of this compound from 2,5-Dimethoxybenzaldehyde

Nitrating AgentSolventTemperatureYield of this compound (2)Yield of Isomer(s)Reference
Conc. Nitric AcidDichloromethane (B109758)0 °C79%10% (2,5-dimethoxy-4-nitrobenzaldehyde) tandfonline.comtandfonline.com
Conc. Nitric AcidNoneRoom Temp64%26% (2,5-dimethoxy-4-nitrobenzaldehyde) tandfonline.comtandfonline.com
Conc. Nitric AcidEther/Acetic AcidRoom Temp60%29% (2,5-dimethoxy-4-nitrobenzaldehyde), 5% (3-nitro-2,5-dimethoxybenzaldehyde) tandfonline.comtandfonline.com
Nitric AcidAcetic Anhydride0 °C80%14% (2,5-dimethoxy-4-nitrobenzaldehyde) semanticscholar.org
Conc. Nitric AcidAcetic AcidWater bath cooling86% (crude mixture)~20% (2,5-dimethoxy-4-nitrobenzaldehyde) mdma.ch

This table presents data from various reported synthetic procedures. Yields and isomer ratios can vary based on precise experimental conditions.

Overview of Research Directions and Applications in Modern Chemical Science

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of complex, biologically active molecules. tandfonline.comtandfonline.com Its strategic placement of functional groups enables chemists to construct elaborate heterocyclic systems.

A significant application is in the synthesis of quinones and their derivatives. For example, it has been converted into 2,5-dimethoxy-6-nitrobenzonitrile, which serves as a precursor for the synthesis of 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate. pharm.or.jp This compound is a valuable intermediate for creating benzo- and naphtho[2,3-b]thiophenequinones, which have been investigated for their biological activities. pharm.or.jpjst.go.jp

Furthermore, this compound is a starting material for producing substituted o-aminobenzaldehydes through the reduction of its nitro group. semanticscholar.org These o-aminobenzaldehydes are crucial reactants in the Friedländer reaction, a classic method for synthesizing quinolines. semanticscholar.org This pathway has been employed to create novel, six-member ring-fused quinoline (B57606) derivatives, which are of interest for their potential pharmacological properties. semanticscholar.org The compound's role as a precursor to various heterocyclic compounds underscores its importance in medicinal chemistry and materials science research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B174978 3,6-Dimethoxy-2-nitrobenzaldehyde CAS No. 1206-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHYBMYWODOPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296118
Record name 3,6-dimethoxy-2-nitrobenzaldehyde
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-55-9
Record name 1206-55-9
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Record name 3,6-dimethoxy-2-nitrobenzaldehyde
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Record name 3,6-DIMETHOXY-2-NITROBENZALDEHYDE
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Synthetic Methodologies and Strategies for 3,6 Dimethoxy 2 Nitrobenzaldehyde

Nitration of Dimethoxybenzaldehyde Precursors

The most common approach for synthesizing 3,6-dimethoxy-2-nitrobenzaldehyde is the electrophilic nitration of commercially available 2,5-dimethoxybenzaldehyde (B135726). This reaction, while direct, presents challenges in controlling selectivity and maximizing the purity of the desired product.

The nitration of 2,5-dimethoxybenzaldehyde involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the aldehyde (-CHO) group and the two methoxy (B1213986) (-OCH₃) groups. The methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing.

The primary product of this reaction is the desired this compound. This outcome results from the nitro group adding to the position that is ortho to one methoxy group and meta to the aldehyde group. However, the formation of isomeric byproducts is a significant challenge, with the main contaminant being 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500). In some cases, 3-nitro-2,5-dimethoxybenzaldehyde has also been reported as a minor byproduct. Achieving high regioselectivity for the desired 2-nitro isomer is a key focus of synthetic optimization.

The ratio of this compound to its isomers, particularly 2,5-dimethoxy-4-nitrobenzaldehyde, is highly dependent on the specific reaction conditions employed. Factors such as the nitrating agent, solvent, and temperature play a crucial role in determining the product distribution.

Early investigations reported that the nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid could yield a mixture of this compound and a minor product, initially identified as 2,5-dimethoxy-3-nitrobenzaldehyde, in a 4:1 ratio. Subsequent studies clarified that at lower temperatures (-20°C), the minor product is actually 2,5-dimethoxy-4-nitrobenzaldehyde.

More recent and detailed studies have explored various conditions to understand their impact on isomer formation. For instance, adding 2,5-dimethoxybenzaldehyde to concentrated nitric acid at room temperature was found to produce a 64% yield of the desired product and a 26% yield of the 4-nitro isomer. Changing the reaction medium by dissolving the starting material in a mixture of ether and acetic acid before adding nitric acid resulted in a 60% yield of the 2-nitro product and a 29% yield of the 4-nitro isomer. The quality and concentration of the nitric acid also have a notable effect on product ratios and yields.

Treatment of an ice-cold dichloromethane (B109758) solution of 2,5-dimethoxybenzaldehyde with nitric acid yielded a product mixture with a 1.6:1 ratio of the desired 2-nitro isomer to the 4-nitro isomer. These findings highlight the sensitivity of the reaction to procedural changes and the difficulty in completely suppressing the formation of the undesired 2,5-dimethoxy-4-nitrobenzaldehyde.

Given the challenges with isomer separation, which often requires column chromatography or recrystallization, significant effort has been directed toward optimizing reaction parameters to maximize the yield and purity of this compound directly from the reaction.

One successful protocol involves the portion-wise addition of powdered 2,5-dimethoxybenzaldehyde to concentrated nitric acid cooled in an ice bath. After stirring in the ice bath and then briefly at room temperature, the reaction mixture is poured onto ice to precipitate the solid products. This method has been shown to produce a 92% total yield of nitrated products with a significantly improved isomer ratio of 6:1 (this compound to 2,5-dimethoxy-4-nitrobenzaldehyde). This optimized procedure provides a purer product mixture that is more amenable to downstream purification or direct use in subsequent synthetic steps.

The following table summarizes the outcomes of various nitration conditions:

Alternative Synthetic Routes and Precursors

While direct nitration of 2,5-dimethoxybenzaldehyde is the most established route, research into alternative pathways aims to utilize different starting materials, potentially improving sustainability or avoiding challenging isomer separations.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant, biosourced platform chemical derived from lignin, making it an attractive starting point for complex aromatic compounds. While a direct, single-step conversion to this compound is not established, multi-step pathways can be envisioned through the synthesis of the key precursor, 2,5-dimethoxybenzaldehyde, from related simple phenolic compounds.

This strategy is well-documented for the synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249). Various methods have been developed for this conversion. One process involves the reaction of 2-nitrotoluene with a diester of oxalic acid to form an alkali metal salt of 2-nitrophenylpyruvic acid, which is then oxidized with potassium permanganate (B83412) to yield 2-nitrobenzaldehyde. Another multi-step approach involves the bromination of 2-nitrotoluene to 2-nitrobenzyl bromide, followed by hydrolysis to 2-nitrobenzyl alcohol, and subsequent oxidation with hydrogen peroxide to give the final aldehyde product.

By analogy, this oxidation strategy could be applied to the synthesis of this compound. The required precursor would be 3,6-dimethoxy-2-nitrotoluene. This precursor could then be subjected to side-chain oxidation using established methods to convert the methyl group into an aldehyde, thereby furnishing the desired this compound.

Synthesis of Related Nitrobenzaldehyde Derivatives for Comparative Studies

The synthesis of various nitrobenzaldehyde derivatives is crucial for comparative studies, enabling researchers to understand how different substitution patterns on the aromatic ring influence reactivity, physical properties, and the efficacy of synthetic methodologies. The strategies employed often vary depending on the desired isomer and the nature of the existing substituents, such as methoxy groups.

Comparative Synthesis of Mono-Nitrobenzaldehyde Isomers

The direct nitration of benzaldehyde (B42025) is a classic method for preparing mono-nitrobenzaldehydes. However, this reaction typically produces a mixture of isomers, with the meta-substituted product being predominant. The proportion of 2-nitrobenzaldehyde, the ortho isomer, can be enhanced by using different reagents, but its isolation remains a challenge. psu.eduwikipedia.org

Alternative synthetic routes have been developed to selectively obtain the ortho isomer. One common method is the oxidation of 2-nitrotoluene. wikipedia.orgchem-soc.si Various oxidizing agents can be employed, though this method can sometimes suffer from low yields. researchgate.net Another approach involves the halogenation of 2-nitrotoluene to form a 2-nitrobenzyl halide, which is then oxidized to yield 2-nitrobenzaldehyde. wikipedia.org The Kröhnke reaction provides another viable pathway for this conversion. orgsyn.org

For 3-nitrobenzaldehyde (B41214), direct nitration of benzaldehyde remains the most straightforward and high-yielding approach, making it the most economical of the common synthesis schemes for this particular isomer. ijpsonline.com

The table below summarizes various synthetic strategies for producing 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, highlighting the different precursors and general outcomes.

Target CompoundStarting MaterialSynthetic MethodGeneral Outcome/NotesReference
2-Nitrobenzaldehyde & 3-NitrobenzaldehydeBenzaldehydeDirect NitrationProduces a mixture, predominantly 3-nitrobenzaldehyde. The ortho isomer is difficult to obtain in high yield and purity. psu.eduwikipedia.org psu.eduwikipedia.org
2-Nitrobenzaldehyde2-NitrotolueneOxidation (e.g., with chromium trioxide)A common route, though yields can be variable. wikipedia.orgresearchgate.netorgsyn.org wikipedia.orgresearchgate.netorgsyn.org
2-Nitrobenzaldehyde2-NitrotolueneHalogenation followed by OxidationInvolves formation of an intermediate 2-nitrobenzyl halide. wikipedia.org wikipedia.org
2-Nitrobenzaldehydeo-NitrotolueneKröhnke ReactionA valuable method for preparing o-nitrobenzaldehydes in significant quantities. orgsyn.org orgsyn.org
3-NitrobenzaldehydeBenzaldehydeDirect NitrationSingle-step reaction resulting in the highest yield for this isomer. ijpsonline.com ijpsonline.com

Comparative Synthesis of Dimethoxy-Nitrobenzaldehyde Isomers

The synthesis of dimethoxy-nitrobenzaldehyde derivatives provides further insight into the directing effects of substituents. The preparation of this compound is typically achieved through the nitration of 2,5-dimethoxybenzaldehyde. tandfonline.com However, this reaction is often not completely selective and yields the isomeric 2,5-dimethoxy-4-nitrobenzaldehyde as a significant byproduct. The ratio of these products is highly dependent on the specific reaction conditions, such as temperature and the nitrating agent used. tandfonline.com

For instance, treating an ice-cold dichloromethane solution of 2,5-dimethoxybenzaldehyde with nitric acid produced an 89% total yield of nitrated products, but the ratio of the desired this compound to the isomeric 2,5-dimethoxy-4-nitrobenzaldehyde was only 1.6:1. tandfonline.com Different conditions, such as adding the aldehyde directly to concentrated nitric acid, can alter this ratio. tandfonline.com The separation of these isomers is typically accomplished through column chromatography or recrystallization. tandfonline.com

Other related derivatives, such as 3,4-Dimethoxy-6-nitrobenzaldehyde, are synthesized by the nitration of 3,4-dimethoxybenzaldehyde (B141060) with nitric acid. biosynth.com The synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde has also been a subject of study to establish efficient and reproducible methods. tandfonline.com

The following table presents research findings on the nitration of various dimethoxybenzaldehyde precursors.

Starting MaterialReaction ConditionsProductsYield/Product RatioReference
2,5-DimethoxybenzaldehydeConc. HNO₃ in Dichloromethane at 0°CThis compound & 2,5-Dimethoxy-4-nitrobenzaldehyde89% total yield; 1.6:1 product ratio tandfonline.com
2,5-DimethoxybenzaldehydeAddition to conc. HNO₃ at room temp.This compound & 2,5-Dimethoxy-4-nitrobenzaldehyde64% and 26% respectively tandfonline.com
2,5-DimethoxybenzaldehydeConc. HNO₃ in ether/acetic acid at room temp.This compound, 2,5-Dimethoxy-4-nitrobenzaldehyde, & 3-Nitro-2,5-dimethoxybenzaldehyde60%, 29%, and 5% respectively tandfonline.com
3,4-DimethoxybenzaldehydeReaction with Nitric Acid3,4-Dimethoxy-6-nitrobenzaldehydeData not specified biosynth.com

Chemical Reactivity and Transformation Pathways of 3,6 Dimethoxy 2 Nitrobenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group (-CHO) is a versatile functional group that readily undergoes nucleophilic addition and subsequent reactions, as well as oxidation and reduction. Its reactivity in 3,6-Dimethoxy-2-nitrobenzaldehyde is influenced by the electronic effects of the nitro and methoxy (B1213986) substituents on the aromatic ring.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by primary amines and their derivatives, leading to condensation products such as Schiff bases (imines) and hydrazones. These reactions typically proceed via a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

Schiff Base Formation: The reaction of an aldehyde with a primary amine yields a Schiff base. This condensation is a reversible reaction often catalyzed by an acid or base and driven to completion by the removal of water. While specific studies on this compound are not prevalent, the general reactivity of nitrobenzaldehydes is well-documented. For instance, various substituted nitrobenzaldehydes react with primary amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, in refluxing ethanol (B145695) to produce chiral Schiff base ligands mdpi.com. The reaction involves dissolving the nitrobenzaldehyde in a suitable solvent like ethanol, adding the amine, and often heating the mixture to facilitate the dehydration step mdpi.comresearchgate.netijtsrd.com.

Hydrazone Synthesis: Similarly, aldehydes react with hydrazines or hydrazides to form hydrazones, which are compounds containing the R₁R₂C=NNR₃R₄ structure. These reactions are fundamental in organic synthesis. Research on the structurally similar 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) shows its successful condensation with various aryl hydrazine (B178648) hydrochlorides to yield new hydrazone compounds researchgate.net. The general procedure involves reacting the aldehyde with the hydrazine derivative in a suitable solvent, sometimes with catalytic amounts of acid, to facilitate the reaction vjs.ac.vnresearchgate.net. These reactions can be efficient, with some protocols using microwave irradiation to achieve high yields in short reaction times vjs.ac.vn.

Reactant TypeGeneral ReagentsProduct TypeTypical ConditionsReference
Primary AmineR-NH₂ (e.g., anilines, alkylamines)Schiff Base (Imine)Ethanol, reflux, optional acid/base catalyst mdpi.comresearchgate.netijtsrd.com
Hydrazine/HydrazideR-NHNH₂ (e.g., aryl hydrazines, isonicotinic hydrazide)HydrazoneEthanol or DMF, optional acid catalyst (e.g., acetic acid) researchgate.netvjs.ac.vnresearchgate.net

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. For this compound, this transformation would yield 3,6-Dimethoxy-2-nitrobenzoic acid. Various oxidizing agents can accomplish this conversion. While specific literature detailing the oxidation of this compound is scarce, established methods for the oxidation of other nitrobenzaldehydes are applicable. Common reagents for such transformations include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like selenium dioxide researchgate.net. The synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249) can sometimes result in the over-oxidation to 2-nitrobenzoic acid, highlighting the susceptibility of the aldehyde group to oxidation psu.edu. The choice of oxidant and reaction conditions is crucial to avoid side reactions, especially given the presence of the sensitive nitro group.

The term "reduction" of an aldehyde can refer to multiple transformations. While reduction to a primary alcohol is common, the formation of an "aminobenzaldehyde derivative" from the aldehyde group points towards reductive amination. Reductive amination is a powerful method for forming C-N bonds and is one of the most important ways to synthesize amines organic-chemistry.org. This process occurs in two main stages:

Nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate.

Reduction of the imine or iminium ion to the corresponding amine.

A key advantage is that the imine intermediate is more readily reduced than the initial aldehyde, allowing for selective reaction nih.govfrontiersin.org. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective organic-chemistry.org. The process can be performed in one pot by mixing the aldehyde, the amine, and the reducing agent nih.govfrontiersin.orgresearchgate.net. This methodology allows for the synthesis of a wide array of secondary and tertiary amines starting from an aldehyde.

Nitrones are N-oxides of imines and are valuable 1,3-dipoles in organic synthesis, particularly in [3+2] cycloaddition reactions. They are typically synthesized by the condensation of an aldehyde with an N-substituted hydroxylamine (B1172632) (R-NHOH). The reaction proceeds via the formation of a hemiaminal-like intermediate which then dehydrates. While no specific examples utilizing this compound were found, the general synthesis is straightforward and involves reacting the aldehyde with the N-alkylhydroxylamine, often under thermal conditions that facilitate the removal of water.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, as it provides a route to anilines which are versatile synthetic intermediates. For this compound, this reaction yields the valuable compound 2-amino-3,6-dimethoxybenzaldehyde.

A significant challenge in this transformation is the chemoselective reduction of the nitro group without affecting the aldehyde group. Many reducing agents that reduce nitro groups can also reduce aldehydes to alcohols. However, several methods are known to achieve this selectivity.

Catalytic Hydrogenation: This is one of the most common and efficient methods. Hydrogen gas (H₂) is used with a metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel google.com. By carefully controlling the reaction conditions (pressure, temperature, and catalyst), the nitro group can be selectively reduced sciencemadness.org. For instance, studies on 2-nitrobenzaldehyde have shown that iridium clusters can selectively hydrogenate the nitro group to form 2-aminobenzaldehyde (B1207257) researchgate.net. Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine in the presence of a catalyst, is another mild and effective alternative.

Metal-Based Reductions: Classic methods using metals in acidic or neutral media are also effective. Reagents such as iron powder in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), or sodium hydrosulfite (Na₂S₂O₄) are commonly employed for the reduction of aromatic nitro compounds nih.gov. These methods are often robust and tolerant of other functional groups, including aldehydes.

Reagent/SystemProductSelectivityTypical ConditionsReference
H₂ / Pd/C or Pt/C2-Amino-3,6-dimethoxybenzaldehydeHigh for nitro group over aldehyde under controlled conditionsMethanol or Ethanol solvent, room temperature, 1-4 atm H₂ google.comsciencemadness.org
Fe / CH₃COOH or NH₄Cl2-Amino-3,6-dimethoxybenzaldehydeGoodEthanol/water, reflux nih.gov
Sodium Hydrosulfite (Na₂S₂O₄)2-Amino-3,6-dimethoxybenzaldehydeGoodAqueous or biphasic system, often with a base nih.gov

Role of the Nitro Group in Electron-Withdrawing Effects

The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that significantly influences the chemical reactivity of the aromatic ring in this compound. This electron-withdrawing nature arises from both inductive and resonance effects.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene (B151609) ring. This inductive effect deactivates the entire aromatic system towards electrophilic attack.

Resonance Effect: The nitro group can also withdraw electron density through resonance. The pi electrons of the benzene ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. This resonance effect further deactivates the ring towards electrophiles.

The electron-withdrawing strength of substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The nitro group has a significantly positive Hammett constant, highlighting its strong electron-withdrawing capacity. In contrast, the methoxy group (-OCH3) is generally considered an electron-donating group due to its resonance effect, although it has a slight electron-withdrawing inductive effect.

Hammett Substituent Constants (σ)

Substituentσ (meta)σ (para)Effect
-NO₂+0.71+0.78Strongly Electron-Withdrawing
-OCH₃+0.12-0.27Electron-Donating (by resonance)
-CHO+0.35+0.42Electron-Withdrawing

In this compound, the powerful electron-withdrawing nitro group, along with the aldehyde group, overrides the electron-donating effects of the two methoxy groups, rendering the aromatic ring electron-deficient. This electronic characteristic is a key determinant of the molecule's reactivity in subsequent chemical transformations.

Nucleophilic Aromatic Substitution Considerations

While the electron-deficient nature of the aromatic ring in this compound deactivates it towards electrophilic attack, it concurrently activates it for nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

For an SNAr reaction to proceed, two main conditions are generally required:

The presence of a good leaving group on the aromatic ring.

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the nitro group at the 2-position would strongly activate the ring for nucleophilic attack. If a suitable leaving group were present at the 1, 3, or 5 positions, a nucleophile could attack the carbon bearing the leaving group. The negative charge of the resulting intermediate, known as a Meisenheimer complex, would be stabilized by the electron-withdrawing nitro group through resonance.

For instance, if a halogen were present at the 1-position (ortho to the nitro group) or the 3- or 5-positions (para and ortho to the nitro group, respectively), it could potentially be displaced by a nucleophile. The methoxy groups themselves are generally poor leaving groups but can be displaced under certain conditions, particularly with strong nucleophiles and harsh reaction conditions. The presence of the strongly activating nitro group makes such transformations more feasible than in an unsubstituted dimethoxybenzene ring.

Transformations of the Aromatic Ring System

Electrophilic Aromatic Substitution (beyond initial nitration)

Further electrophilic aromatic substitution on the this compound ring is challenging due to the presence of the strongly deactivating nitro and aldehyde groups. However, the two methoxy groups are activating and ortho-, para-directing. The outcome of an electrophilic substitution reaction would depend on the balance between these opposing effects and the reaction conditions.

The available positions for substitution are C4 and C5. The directing effects of the existing substituents on these positions are as follows:

Position C4:

Para to the -CHO group (deactivating, meta-directing)

Meta to the -NO₂ group (deactivating, meta-directing)

Ortho to the -OCH₃ group at C3 (activating, ortho-, para-directing)

Meta to the -OCH₃ group at C6 (activating, ortho-, para-directing)

Position C5:

Meta to the -CHO group (deactivating, meta-directing)

Para to the -NO₂ group (deactivating, meta-directing)

Meta to the -OCH₃ group at C3 (activating, ortho-, para-directing)

Ortho to the -OCH₃ group at C6 (activating, ortho-, para-directing)

Given the strong deactivating nature of the nitro and aldehyde groups, harsh reaction conditions would likely be required for any further electrophilic substitution. The activating and ortho-, para-directing influence of the methoxy groups would favor substitution at positions C4 and C5. However, the powerful deactivating effect of the nitro group, especially its para-directing deactivation at C5, would likely make C4 the more probable site of attack, influenced by the ortho-directing methoxy group at C3. Reactions such as halogenation would necessitate a Lewis acid catalyst and would likely proceed with low yields. wikipedia.org

Cycloaddition Reactions and Heterocycle Formation

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The aldehyde functionality is a key reactive site for condensation reactions that can lead to the formation of heterocyclic rings. For example, reaction with compounds containing active methylene (B1212753) groups or with amines can initiate cyclization processes.

While direct participation of the aromatic ring of this compound in cycloaddition reactions like the Diels-Alder reaction as a diene is unlikely due to its aromaticity, the substituents can be modified to create diene or dienophile systems. wikipedia.orgorganic-chemistry.org More commonly, the aldehyde group can be utilized to build a heterocyclic ring adjacent to the benzene ring.

For instance, the reaction of the aldehyde with a binucleophile can lead to the formation of a fused heterocycle. The specific nature of the heterocycle formed would depend on the nature of the reacting partner. The electron-withdrawing nitro group can influence the reactivity of the aldehyde group and the subsequent stability of the resulting heterocyclic system.

Oxidative Deprotection and Quinone Formation

The methoxy groups in this compound can be viewed as protected hydroxyl groups. Under specific oxidative conditions, these methoxy groups can be cleaved to reveal the corresponding hydroquinone, which can be further oxidized to a quinone. This transformation is a valuable synthetic route to substituted benzoquinones, which are important structural motifs in many natural products and biologically active molecules.

A common method for the oxidative demethylation of dimethoxyarenes is the use of strong oxidizing agents. For example, the oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives to the corresponding benzoquinones has been achieved using cobalt(III) fluoride. elsevierpure.com This method has been shown to be effective for a range of substituted dimethoxybenzenes.

In the case of this compound, treatment with a suitable oxidizing agent could lead to the formation of 2-nitro-1,4-benzoquinone-6-carboxaldehyde. The reaction would proceed through the initial formation of a hydroquinone, which would then be readily oxidized to the quinone. The presence of the electron-withdrawing nitro and aldehyde groups would likely influence the ease of this oxidation.

Potential Oxidative Demethylation of this compound

Starting MaterialReagentPotential Product
This compoundStrong Oxidizing Agent (e.g., Cobalt(III) fluoride)2-nitro-1,4-benzoquinone-6-carboxaldehyde

This transformation highlights a pathway to highly functionalized quinone derivatives, which are valuable intermediates in organic synthesis.

Application of 3,6 Dimethoxy 2 Nitrobenzaldehyde As a Photolabile Protecting Group Ppg

Fundamental Principles of Photoreleasable Protecting Groups

Photoreleasable protecting groups are moieties that are chemically attached to a molecule, rendering it inactive. researchgate.net Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that results in its cleavage, thereby releasing the active molecule. researchgate.netwikipedia.org This process of "uncaging" provides a high degree of control over when and where a substance is activated. wikipedia.org

Several key criteria define an effective PPG:

Wavelength of Activation: The PPG should absorb light at wavelengths that are not absorbed by other components of the system, typically above 300 nm, to prevent damage to biological entities. nih.govox.ac.uk

Quantum Yield (Φ): This value represents the efficiency of the photorelease process, defined as the number of released molecules per photon absorbed. nih.gov A high quantum yield (ideally > 0.10) is desirable for efficient uncaging. wikipedia.org

Photochemical Byproducts: The byproducts of the photolysis reaction should be non-toxic and not interfere with the system under investigation. acs.orgnih.gov

Stability: The "caged" compound must be stable under the experimental conditions until it is intentionally irradiated. nih.govpsu.edu

Solubility: For biological applications, both the caged compound and the photoproducts should be soluble in aqueous media. wikipedia.orgpsu.edu

The efficacy of a PPG is often evaluated by the product of its quantum yield and molar extinction coefficient (ε), as this determines the amount of substrate released for a given light exposure. nih.gov

Design Considerations for Nitrobenzyl-based PPGs

o-Nitrobenzyl derivatives are one of the most widely used classes of PPGs due to their versatility in protecting a wide range of functional groups, including carboxylates, phosphates, amines, and alcohols. wikipedia.orgscholasticahq.com Their design can be systematically modified to optimize their performance for specific applications.

The introduction of substituents onto the aromatic ring of nitrobenzyl PPGs has a profound effect on their photochemical properties. Electron-donating groups, such as methoxy (B1213986) groups, are particularly significant.

Wavelength Selectivity: The addition of methoxy groups to the nitrobenzyl core, as seen in derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB), red-shifts the absorption maximum (λmax). scholasticahq.comacs.org For instance, while the parent 2-nitrobenzyl group absorbs up to ~370 nm, the dimethoxy-substituted version allows for photocleavage at wavelengths as long as 420 nm. acs.org This shift to longer, less energetic wavelengths is advantageous for biological studies as it minimizes cellular damage. ox.ac.uk The position of the substituents is crucial; for example, a substituent at the 3-position is important for obtaining a well-defined absorption band. rug.nl

Photolysis Rates: The rate of photocleavage can also be influenced by substituents. While adding electron-donating groups like methoxy groups can enhance light absorption at longer wavelengths, it doesn't always lead to an increased quantum yield. scholasticahq.com In some cases, the development of chromophores responsive to visible light can result in reduced quantum yields. oup.com However, strategic placement of substituents can facilitate bond cleavage. For example, α-substituents on the benzylic carbon can accelerate the C-O bond breakage, leading to different rates of cleavage even when absorption maxima overlap. rug.nl

The following table summarizes the effect of methoxy substituents on the properties of some nitrobenzyl PPGs:

CompoundSubstituentsMax Wavelength (λmax)Key Features
o-Nitrobenzyl (ONB)None~370 nmParent compound, widely used. acs.org
4,5-Dimethoxy-2-nitrobenzyl (DMNB)4,5-DimethoxyUp to 420 nmRed-shifted absorption, suitable for biological applications. acs.orgresearchgate.net
Nitroveratryl (NV)3,4-DimethoxyNot specifiedCommonly used dimethoxy derivative. acs.org

The photochemical cleavage of o-nitrobenzyl-based PPGs is generally understood to proceed through a Norrish Type II-like mechanism. wikipedia.org The process is initiated by the absorption of a photon, which excites the nitro group. wikipedia.orgox.ac.uk

The key steps are as follows:

Photoexcitation: Upon irradiation, the nitro group is promoted to an excited state. wikipedia.orgox.ac.uk

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. wikipedia.orgox.ac.ukacs.org

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement. ox.ac.ukresearchgate.net

Release of the Substrate: This rearrangement leads to the cleavage of the bond to the protected functional group, releasing the active molecule and forming an o-nitrosobenzaldehyde or ketone byproduct. wikipedia.orgox.ac.uk

Strategies for Orthogonal Photodeprotection

Orthogonal protection refers to the selective removal of one protecting group in the presence of others. bham.ac.uk In the context of PPGs, this can be achieved by using different photolabile groups that are sensitive to distinct wavelengths of light. nih.govresearchgate.net This "chromatic orthogonality" allows for the sequential release of multiple substrates or the deprotection of different functional groups within the same molecule by simply changing the wavelength of irradiation. acs.org

For example, a system could be designed using a 3',5'-dimethoxybenzoin derivative, which is sensitive to 254 nm light, and a 2-nitroveratryl derivative, which is sensitive to 420 nm light. acs.org By irradiating at 420 nm, only the nitroveratryl group would be cleaved, leaving the dimethoxybenzoin group intact. Subsequent irradiation at 254 nm would then remove the second protecting group. acs.org

The development of PPGs with distinct and non-overlapping absorption spectra is crucial for successful orthogonal photodeprotection. rug.nl The ability to fine-tune the absorption properties of nitrobenzyl PPGs through substitution, as discussed in section 4.2.1, is a key strategy in designing such orthogonal systems.

Integration of 3,6-Dimethoxy-2-nitrobenzaldehyde in Caged Compounds

The term "caged compound" was introduced to describe a biologically active molecule that is rendered inert by a PPG. researchgate.netscispace.com The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a close relative of the 3,6-dimethoxy isomer, is frequently used for caging. researchgate.net For instance, the nitroveratryloxycarbonyl (NVOC) group, which is based on the DMNB scaffold, is one of the most commonly employed cages. researchgate.net

The synthesis of caged compounds often involves derivatizing the active molecule. wiley-vch.de For example, caged ATP is a widely used tool in cell biology to study ATP-dependent processes with high temporal and spatial resolution. researchgate.net Similarly, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has been incorporated into linkers to create light-deactivatable inhibitors for molecules like microRNA. nih.gov

The properties of this compound make it a valuable component in the design of caged compounds. Its substituted nitrobenzyl structure allows for photolysis at longer, more biocompatible wavelengths, and its chemistry enables the protection of a variety of functional groups. An efficient and reproducible synthetic method for 2-nitro-3,6-dimethoxybenzaldehyde has been reported, facilitating its use in these applications. researchgate.net

Advanced Spectroscopic Characterization and Computational Studies of 3,6 Dimethoxy 2 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,6-dimethoxy-2-nitrobenzaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, aromatic, and methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the nitro (electron-withdrawing) and methoxy (electron-donating) groups.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 10.0 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The two aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets, a consequence of ortho-coupling. Their precise chemical shifts are determined by the combined electronic influence of the three substituents.

Methoxy Protons (-OCH₃): Two sharp singlets are expected for the two non-equivalent methoxy groups. These signals typically appear in the range of δ 3.8 to 4.1 ppm.

For comparative purposes, the ¹H NMR spectrum of the related isomer, 4,5-dimethoxy-2-nitrobenzaldehyde, shows signals at δ 10.45 (s, 1H, CHO), 7.61 (s, 1H, H-3), 7.41 (s, 1H, H-6), 4.03 (s, 3H, OCH₃), and 4.02 (s, 3H, OCH₃) in CDCl₃. rsc.org Analysis of the reduction product of 3-nitrobenzaldehyde (B41214) using NMR provides insight into the changes in chemical shifts upon functional group transformation. mmu.ac.ukoxinst.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (CHO)10.0 - 10.5Singlet (s)
Aromatic (Ar-H)7.0 - 8.0Doublet (d)
Aromatic (Ar-H)7.0 - 8.0Doublet (d)
Methoxy (OCH₃)3.8 - 4.1Singlet (s)
Methoxy (OCH₃)3.8 - 4.1Singlet (s)

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of δ 185-195 ppm. rsc.orgoxinst.com

Aromatic Carbons (Ar-C): Six signals are anticipated for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating methoxy groups (C-3, C-6) show significant shifts. The carbon bearing the nitro group (ipso-carbon) is often broad or has a lower intensity.

Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as sharp signals in the upfield region, typically around δ 55-65 ppm. rsc.org

The ¹³C NMR spectrum for the isomer 4,5-dimethoxy-2-nitrobenzaldehyde in CDCl₃ shows peaks at δ = 187.8 (CHO), 153.4 (C-4), 152.5 (C-5), 144.0 (C-2), 125.7 (C-1), 109.9 (C-6), 107.3 (C-3), 57.0 (OCH₃), and 56.9 (OCH₃) ppm. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

Key characteristic absorption bands in the IR spectrum include:

C=O Stretch: A strong, sharp band for the aldehyde carbonyl group, typically observed around 1680-1700 cm⁻¹. rsc.org

NO₂ Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, found near 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. rsc.orgniscpr.res.in

C-O Stretches: Strong bands associated with the aryl-alkyl ether linkages of the methoxy groups, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C-H Stretches: These appear as weaker bands above 3000 cm⁻¹.

For the related compound 4,5-dimethoxy-2-nitrobenzaldehyde, characteristic IR peaks are observed at 1682 cm⁻¹ (C=O) and 1555/1333 cm⁻¹ (NO₂). rsc.org Studies on simpler nitrobenzaldehydes provide a detailed assignment of the various C-H bending and other skeletal vibrations. niscpr.res.in Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the aromatic ring system. spectroscopyonline.comniscpr.res.in

Table 2: Characteristic Vibrational Frequencies for Nitrobenzaldehyde Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Reference
Aldehyde C=O Stretch1680 - 1700IR (Strong) rsc.org
Asymmetric NO₂ Stretch1520 - 1560IR (Strong) niscpr.res.in
Symmetric NO₂ Stretch1330 - 1370IR (Strong), Raman niscpr.res.in
Asymmetric Ar-O-C Stretch1200 - 1275IR (Strong)
C-H Aromatic Stretch> 3000IR (Weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is characterized by contributions from the benzaldehyde (B42025) chromophore, modified by the nitro and methoxy substituents. The spectra of nitrobenzaldehyde isomers are typically broad and show moderate solvatochromic shifts (shifts in absorption maxima with solvent polarity). uni-muenchen.deresearchgate.net

Two main types of electronic transitions are expected:

π→π* Transitions: These are high-intensity absorptions, usually occurring at shorter wavelengths (e.g., < 300 nm), associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system and carbonyl group.

n→π* Transitions: These are lower-intensity absorptions at longer wavelengths (e.g., > 300 nm) and involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or nitro group) to a π* antibonding orbital.

The presence of electron-donating methoxy groups and the electron-withdrawing nitro group leads to a charge-transfer character in the transitions, often resulting in a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzaldehyde. uni-muenchen.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (Molecular Weight: 211.17 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212. rsc.org

Electron Ionization (EI) would produce a molecular ion peak (M⁺˙) at m/z 211, followed by a series of fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways include:

Loss of a hydrogen radical: [M-H]⁺ at m/z 210.

Loss of a methyl radical from a methoxy group: [M-CH₃]⁺ at m/z 196.

Loss of carbon monoxide from the aldehyde: [M-CO]⁺ at m/z 183.

Loss of a methoxy radical: [M-OCH₃]⁺ at m/z 180.

Loss of the nitro group: [M-NO₂]⁺ at m/z 165.

Analysis of related compounds like 2,6-dimethoxybenzaldehyde (B146518) helps in predicting these fragmentation pathways. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ion Predicted m/z Identity
[M+H]⁺212Protonated Molecule (ESI)
[M]⁺˙211Molecular Ion (EI)
[M-CH₃]⁺196Loss of Methyl Radical
[M-CO]⁺˙183Loss of Carbon Monoxide
[M-OCH₃]⁺180Loss of Methoxy Radical
[M-NO₂]⁺165Loss of Nitro Group

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental spectroscopic data. Methods like Density Functional Theory (DFT) are widely used to predict and interpret the properties of molecules like this compound. niscpr.res.inresearchgate.net

Key applications include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule, which is the foundation for all other calculations. uni-muenchen.de

NMR Chemical Shift Prediction: Theoretical calculation of ¹H and ¹³C chemical shifts, which aids in the assignment of complex experimental spectra.

Vibrational Frequency Calculation: Simulating IR and Raman spectra by calculating the vibrational frequencies and intensities. niscpr.res.in This allows for a detailed assignment of experimental bands to specific molecular motions.

Electronic Spectra Simulation: Methods like Time-Dependent DFT (TD-DFT) or MS-CASPT2 can predict the energies and intensities of electronic transitions, helping to interpret UV-Vis spectra. uni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which influence the molecule's stability and reactivity. researchgate.net

These computational approaches, when benchmarked against experimental data for related compounds, provide a high degree of confidence in understanding the molecular and electronic structure of this compound. niscpr.res.in

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the electronic characteristics and reactivity of molecules like this compound. Although specific experimental and theoretical studies on this exact isomer are limited in published literature, extensive research on closely related nitrobenzaldehyde derivatives provides a strong basis for understanding its properties. tandfonline.comresearchgate.netresearchgate.net DFT calculations, commonly employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to predict molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmaterialsciencejournal.org

A critical area of focus in these computational studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap typically suggests that a molecule is more polarizable and chemically reactive. For nitrobenzaldehyde derivatives, this gap is crucial as it relates to intramolecular charge transfer, a phenomenon that significantly influences their bioactivity. researchgate.net In similar molecules, the HOMO is often located on the electron-donating methoxy groups and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro and aldehyde groups.

Molecular Electrostatic Potential (MEP) mapping is another vital output of DFT calculations, providing a visual guide to the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface illustrates regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, the negative potential is expected to be localized around the oxygen atoms of the nitro and aldehyde groups, while positive potentials would be associated with the hydrogen atoms. researchgate.net

Furthermore, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. materialsciencejournal.orgnih.gov These parameters are instrumental in predicting how the molecule will behave in chemical reactions.

Table 1: Representative Calculated Electronic Properties for Nitrobenzaldehyde Derivatives This table presents typical values based on DFT studies of related nitrobenzaldehyde compounds, as specific data for this compound is not readily available in the cited literature.

PropertyRepresentative Value RangeReference
HOMO Energy-6.5 to -7.5 eV researchgate.netmaterialsciencejournal.org
LUMO Energy-2.5 to -3.5 eV researchgate.netmaterialsciencejournal.org
HOMO-LUMO Gap (ΔE)3.5 to 4.5 eV researchgate.net
Chemical Hardness (η)1.7 to 2.3 eV materialsciencejournal.org
Chemical Softness (S)0.22 to 0.29 eV⁻¹ materialsciencejournal.org
Electrophilicity Index (ω)4.0 to 6.0 eV materialsciencejournal.org

Molecular Docking and Dynamics Simulations (where applicable to specific research questions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is crucial for drug discovery and for understanding the biological activity of compounds. While specific molecular docking studies for this compound are not prominent in the literature, research on analogous compounds like other nitrobenzaldehyde derivatives demonstrates their potential as inhibitors for various biological targets. tandfonline.comresearchgate.net

The primary research question addressed through molecular docking is to identify potential protein targets and to elucidate the binding mode and affinity of the ligand. The process involves computationally fitting the ligand into the active site of a protein and calculating a binding energy score. A lower binding energy suggests a more stable ligand-protein complex. researchgate.net For a molecule such as this compound, the aldehyde and nitro groups would be expected to form hydrogen bonds with polar amino acid residues in a protein's active site, while the methoxy groups and the benzene ring could engage in hydrophobic and van der Waals interactions.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adjust their conformations to optimize their interaction. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

These computational approaches are invaluable for structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of the lead compound and re-evaluating its docking score and binding stability, researchers can rationally design more potent and selective derivatives for specific therapeutic targets.

Table 2: Illustrative Molecular Docking Results for a Nitrobenzaldehyde Derivative with a Hypothetical Protein Target This table is a hypothetical representation based on typical findings for related compounds, as specific docking data for this compound is not available in the cited literature.

ParameterIllustrative Value/DescriptionReference
Target Proteine.g., Aldehyde Dehydrogenase (ALDH) researchgate.net
Binding Energy (kcal/mol)-5.0 to -7.0 researchgate.net
Key Interacting Residuese.g., Cys302, Asn169, Trp177N/A
Types of InteractionsHydrogen Bonds (with nitro/aldehyde groups), Hydrophobic Interactions (with benzene ring)N/A
Ligand RMSD (from MD)< 2.0 ÅN/A

Synthesis and Derivatization for Specialized Research Applications

Design and Synthesis of Functionalized Analogs for Specific Applications

The strategic placement of methoxy (B1213986) and nitro groups on the benzaldehyde (B42025) ring allows for the design and synthesis of functionalized analogs with tailored properties. The electron-donating methoxy groups and the electron-withdrawing nitro group influence the reactivity of the aromatic ring and the aldehyde functional group, enabling a range of chemical transformations.

Researchers leverage these characteristics to create analogs for specific applications. For instance, the aldehyde can be modified to introduce different functional groups, while the nitro group can be reduced to an amine, which can then be further derivatized. This allows for the generation of a library of compounds with diverse functionalities, which can be screened for various biological activities or material science applications. While specific examples of extensive analog libraries derived directly from 3,6-Dimethoxy-2-nitrobenzaldehyde are not widely detailed in publicly available literature, the fundamental principles of organic synthesis support this potential. The compound's structure is amenable to reactions such as condensation, oxidation, reduction, and nucleophilic substitution, providing a rich field for the creation of novel derivatives.

Development of Novel Linkers and Scaffolds

In medicinal chemistry and materials science, the development of novel linkers and scaffolds is essential for creating molecules with specific functions, such as in drug delivery systems or for the assembly of complex molecular architectures. While direct evidence of this compound being extensively used as a primary component for novel linkers and scaffolds is limited in readily accessible scientific literature, its chemical nature makes it a plausible candidate for such applications.

The presence of multiple functional groups—the aldehyde, the nitro group (which can be converted to an amine), and the aromatic ring itself—provides several points for connection and elaboration. This multi-functionality is a key characteristic of useful scaffolding molecules. Heterocyclic compounds, for which this compound can be a precursor, are themselves important scaffolds in medicinal chemistry due to their diverse biological activities.

Preparation of Intermediates for Complex Molecule Synthesis

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of more complex molecules. Its pre-functionalized ring system saves synthetic steps and allows for the efficient construction of intricate molecular frameworks. pkusz.edu.cn

Building Blocks for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable building block for their synthesis. The strategic arrangement of its substituents facilitates the formation of various heterocyclic rings.

A notable example is the synthesis of substituted indoles. The reaction of 3-methoxy-2-nitrobenzaldehyde, a closely related isomer, is used to produce 2-methyl-7-methoxyindole. This process involves a series of reactions including a Henry reaction, condensation, reductive annulation, and deaminative aromatization. A similar strategy can be applied to synthesize 6,7-dimethoxy-2-methyl-1H-indole from 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289), highlighting the utility of methoxy-substituted nitrobenzaldehydes in constructing the indole (B1671886) core.

While the direct synthesis of benzodiazepines and dihydropyridines from this compound is not explicitly detailed in the reviewed literature, nitrobenzaldehyde derivatives, in general, are well-established precursors for these classes of heterocyclic compounds. nih.gov

Precursors for Bioactive Molecule Synthesis

The utility of this compound extends to the synthesis of various bioactive molecules. Its role as a key component in the synthesis of certain pharmaceuticals has been noted. pkusz.edu.cn For example, it is implicated in the production of quinazolinediones, a class of compounds known for their diverse biological activities. While the specific synthetic pathway from this compound to bioactive quinazolinediones is proprietary or not widely published, the general synthetic routes to quinazolinediones often involve the reaction of an anthranilic acid derivative (which can be conceptually derived from a nitrobenzoic acid, obtainable from the corresponding benzaldehyde) with a source of carbonyl or its equivalent.

The versatility of nitroarenes in the synthesis of drugs and bioactive molecules is well-documented. Aromatic nitro compounds are crucial intermediates in the production of a wide array of pharmaceuticals. The development of new synthetic methods for nitro-containing bioactive compounds is an active area of research.

Below is a table summarizing the synthetic applications of this compound and its isomers as precursors to heterocyclic and bioactive molecules.

PrecursorSynthetic TargetClass of Compound
3-Methoxy-2-nitrobenzaldehyde2-Methyl-7-methoxyindoleIndole
3,4-Dimethoxy-2-nitrobenzaldehyde6,7-Dimethoxy-2-methyl-1H-indoleIndole
This compoundVarious Pharmaceuticals (e.g., Quinazolinediones)Bioactive Molecules

Future Perspectives in Research on 3,6 Dimethoxy 2 Nitrobenzaldehyde

Emerging Synthetic Methodologies

The synthesis of 3,6-dimethoxy-2-nitrobenzaldehyde and its derivatives is a key area for optimization. While traditional methods exist, emerging technologies like photocatalysis and flow chemistry offer pathways to more efficient, sustainable, and scalable production.

Photocatalysis: Visible-light photocatalysis has become a powerful tool in organic synthesis. nih.gov For nitroaromatic compounds, research has demonstrated the use of various photocatalysts, such as graphitic carbon nitride (g-C₃N₄) and metal-organic frameworks (MOFs), for selective transformations of the nitro group. nih.govacs.org While much of the current literature focuses on the reduction of nitroaromatics to amines or azo compounds, future work could explore photocatalytic methods for the regioselective nitration of aromatic precursors to generate this compound. nih.govrsc.org This approach could offer milder reaction conditions and avoid the use of harsh nitrating agents often employed in classical syntheses. nih.govresearchgate.net The development of photocatalytic systems for C-H functionalization could also provide novel routes to this and related substituted benzaldehydes.

Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior reaction control. nih.govscispace.com For the synthesis of benzaldehyde (B42025) derivatives, flow reactors can minimize the formation of byproducts and allow for the safe handling of hazardous reagents. nih.govgoogle.com The application of flow chemistry to the synthesis of this compound could lead to significantly improved yields and purity. Furthermore, flow photochemistry has been shown to dramatically improve the efficiency of deprotection reactions involving o-nitrobenzyl groups. researchgate.net This synergy suggests that future integrated flow systems could be developed for both the synthesis of the caged compound and its subsequent light-induced cleavage in various applications, streamlining multi-step processes.

MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Photocatalysis Milder reaction conditions, higher selectivity, use of sustainable energy sources (light), avoidance of harsh reagents. nih.govrsc.orgDevelopment of catalysts for regioselective nitration or C-H formylation of substituted dimethoxy-nitrobenzenes.
Flow Chemistry Improved safety, scalability, higher yields, precise control over reaction parameters (temperature, time), potential for automation. nih.govscispace.comgoogle.comOptimization of nitration and formylation reactions in continuous flow reactors; integration with photochemical cleavage steps. researchgate.net

Exploration of New Photolabile Systems

The core application of this compound is its role as a component of photolabile protecting groups, or "caged compounds." researchgate.netnih.gov These are light-sensitive probes that keep a biomolecule inactive until it is released by irradiation. nih.gov The two methoxy (B1213986) groups on the aromatic ring of this compound are known to enhance the rate and efficiency of photochemical cleavage compared to the unsubstituted o-nitrobenzyl group. sigmaaldrich.com

Future research will focus on leveraging this scaffold to create next-generation photolabile systems with tailored properties. semanticscholar.org Key goals in this area include:

Red-Shifted Absorption: Modifying the chromophore to absorb light at longer, less phototoxic wavelengths (far visible or near-infrared) to improve tissue penetration and reduce cell damage. nih.gov

Two-Photon Absorption: Designing derivatives with high two-photon absorption (TPA) cross-sections, enabling highly precise three-dimensional spatial control of substrate release using focused laser light. nih.govmdpi.com

Quantum Yield Optimization: Fine-tuning the molecular structure to maximize the quantum yield of uncaging (Φu), which measures the efficiency of photorelease. This ensures that lower light doses are needed, further minimizing potential photodamage. nih.gov

Orthogonal Deprotection: Creating a palette of related caging groups that can be selectively removed by different, specific wavelengths of light. mdpi.comharvard.edu This "chromatic orthogonality" allows for the independent release of multiple bioactive molecules within the same biological system to study complex signaling cascades. harvard.edu

Exploration in this area will involve synthetic modification of the 3,6-dimethoxy-2-nitrobenzyl core, for instance, by extending the π-conjugation system or introducing other functional groups to modulate its photophysical properties.

Computational Design and Prediction of Novel Derivatives

The rational design of new photolabile groups with optimized properties is a significant challenge. mdpi.com Computational chemistry provides a powerful tool to predict the behavior of novel derivatives of this compound before their synthesis.

Future research will increasingly rely on computational methods, such as Density Functional Theory (DFT), to:

Predict Photophysical Properties: Calculate absorption spectra (λmax), molar extinction coefficients (ε), and excited-state properties to guide the design of derivatives that are sensitive to specific wavelengths of light.

Elucidate Reaction Mechanisms: Model the photochemical reaction pathway, including the initial hydrogen atom transfer and subsequent rearrangement leading to substrate release. researchgate.netacs.org Understanding these mechanisms is crucial for optimizing cleavage efficiency.

Correlate Structure and Efficiency: Use computational models to establish quantitative structure-property relationships. For example, DFT calculations have been used to show that the efficiency of photorelease from o-nitrobenzyl groups correlates with the radical stabilization energies of the intermediates formed during photolysis. researchgate.net Such models can predict how different substituents will impact the quantum yield and rate of release.

These predictive capabilities will accelerate the discovery of new photolabile systems by prioritizing the synthesis of the most promising candidates, saving significant time and resources.

Computational ApproachApplication in Designing DerivativesPredicted Properties
Time-Dependent DFT (TD-DFT) Predicting UV-Vis absorption spectra.Absorption maximum (λmax), excitation energies.
DFT Calculations Modeling reaction pathways and intermediate stability.Activation barriers, radical stabilization energies, reaction thermodynamics. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Correlating molecular descriptors with experimental data.Quantum yield (Φu), two-photon absorption cross-section (δa).

Interdisciplinary Research Applications

The ability to control the release of active molecules with high spatial and temporal precision makes caged compounds derived from this compound invaluable tools in a wide range of scientific fields. researchgate.nettocris.com

Future interdisciplinary applications will continue to expand:

Neuroscience and Cell Biology: The precise, light-controlled release of neurotransmitters, second messengers (like cAMP or IP₃), and signaling lipids will allow for the detailed study of neural circuits, synaptic plasticity, and intracellular signaling pathways. nih.govbohrium.com

Pharmacology and Drug Delivery: Incorporating this photolabile moiety into drug design could lead to phototherapeutics, where a drug is administered in an inactive form and activated only at the specific site of disease (e.g., a tumor) by targeted irradiation, minimizing systemic side effects.

Materials Science: The development of photoresponsive polymers and hydrogels is a growing field. wikipedia.org Derivatives of this compound can be used as cross-linkers or pendant groups that allow for the light-induced degradation or modification of material properties, with applications in tissue engineering and microfabrication.

Synthetic Chemistry: Its use as a temporary protecting group in complex total synthesis allows for the deprotection of a functional group under neutral conditions without the need for chemical reagents, which can be crucial for sensitive substrates. wikipedia.org

The ongoing development of more efficient and versatile photolabile systems based on the this compound scaffold will undoubtedly fuel new discoveries across these diverse scientific disciplines.

Q & A

Q. What are the optimized synthetic routes for 3,6-Dimethoxy-2-nitrobenzaldehyde, and how can yield be improved?

The compound is synthesized via nitration of 2,5-dimethoxybenzaldehyde followed by regioselective separation. Key steps include refluxing in acetic acid and ethanol, with recrystallization from 95% ethanol yielding ~80% purity. To improve yield, ensure stoichiometric control of nitrating agents and optimize reaction time to minimize byproducts like positional isomers (e.g., 3,5-dimethoxy derivatives). Recrystallization in ethanol enhances purity, but solvent ratios (e.g., EtOH:H₂O) should be calibrated to avoid premature precipitation .

Q. How can ¹H/¹³C NMR spectroscopy confirm the structure of this compound?

The aromatic region in ¹H NMR shows distinct singlet peaks for methoxy groups (δ ~3.8–3.9 ppm) and a deshielded aldehyde proton (δ ~10.2 ppm). Nitro group ortho to the aldehyde induces downfield shifts in adjacent protons. ¹³C NMR confirms carbonyl (C=O at ~190 ppm) and nitro-substituted carbons (C-NO₂ at ~150 ppm). Compare spectra with published data to identify positional isomers, particularly distinguishing 2-nitro from 3-nitro substitution patterns .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. The nitro group is sensitive to reducing agents and prolonged exposure to moisture, which may lead to degradation. Stability tests under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when properly sealed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 162–163°C vs. 163–165°C) often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm thermal behavior and high-resolution mass spectrometry (HRMS) to rule out impurities. Cross-validate NMR data with computational methods (e.g., density functional theory for chemical shifts) to resolve spectral ambiguities .

Q. What experimental strategies enable selective reduction of the nitro group in this compound to an amine?

Catalytic hydrogenation (H₂/Pd-C) in ethanol selectively reduces the nitro group to an amine while preserving the aldehyde. Alternatively, use Fe/HCl in a mixed solvent system (EtOH:AcOH:H₂O) for stoichiometric control. Monitor reaction progress via TLC (Rf shift) and characterize the product (e.g., 3,6-dimethoxy-2-aminobenzaldehyde) via IR (loss of NO₂ stretch at ~1520 cm⁻¹) and LC-MS .

Q. How does the electron-withdrawing nitro group influence reactivity in Friedländer or Schiff base reactions?

The nitro group deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to the methoxy groups. In Friedländer reactions, this enhances quinoline derivative formation by stabilizing intermediates through resonance. For Schiff bases, the aldehyde’s electrophilicity is amplified, accelerating imine formation. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. What analytical methods are critical for detecting and quantifying degradation products?

Use HPLC-PDA (photodiode array) with a C18 column (MeCN:H₂O gradient) to separate degradation products (e.g., reduced amines or oxidized aldehydes). LC-MS/MS in MRM mode provides sensitive quantification. For structural elucidation of unknowns, combine 2D NMR (HSQC, HMBC) with high-resolution tandem MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.